molecular formula C8H11IN2O2 B2967710 Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1354704-26-9

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2967710
CAS No.: 1354704-26-9
M. Wt: 294.092
InChI Key: HHBGURQJHMNZTD-UHFFFAOYSA-N
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Description

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate ( 1354704-26-9) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry . With the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol, this compound serves as a versatile synthon, particularly in constructing complex molecules for pharmaceutical research . The iodine atom on the pyrazole ring makes it a pivotal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of novel chemical space . Its structural features are commonly investigated for developing compounds with potential therapeutic activities, aligning with research into pyrazole derivatives that show promise in various biological targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care; it is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . For safe handling, refer to the corresponding Safety Data Sheet (SDS). It is recommended that the compound be stored as a solid in a dark, dry, and cool place to ensure long-term stability .

Properties

IUPAC Name

methyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBGURQJHMNZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 3-methyl-1H-pyrazole with iodine in the presence of a suitable base, followed by esterification with methyl propanoate . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a compound with an azide group in place of the iodine atom .

Scientific Research Applications

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The iodine substitution can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Esters

The iodine substituent in the title compound distinguishes it from other halogenated analogs. Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Pyrazole Ring) Key Properties/Applications
Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate C₇H₉IN₂O₂ 280.07 4-I, 3-CH₃ High lipophilicity; potential iodinated drug intermediate
Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate C₇H₉BrN₂O₂ 233.06 4-Br Irritant; used in cross-coupling reactions
Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate C₈H₁₁ClN₂O₂ 202.64 4-Cl, 2-CH₃ (propanoate) Intermediate for bioactive molecule synthesis

Key Findings :

  • Iodine vs. Bromine/Chlorine : The iodine atom increases molar mass and lipophilicity, which may enhance membrane permeability in drug design but also raises synthetic complexity and cost. Bromine and chlorine analogs are lighter and more commonly used in catalysis or as intermediates .
  • Methyl Substitution: The additional methyl group at the 3-position on the pyrazole ring in the title compound may sterically hinder interactions compared to non-methylated analogs, affecting binding affinity in biological systems .

Ethyl Ester Analogs

Ethyl esters of pyrazole derivatives are prevalent in medicinal chemistry. Examples include:

Compound Name Molecular Formula Substituents (Pyrazole Ring) Key Applications
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate C₂₁H₂₂N₂O₂ 1-benzyl, 3-(4-methylphenyl) Crystal structure studied for agrochemical activity
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₁H₂₂N₄O₂ Pyridazine-heterocycle hybrid Anticancer and antimicrobial research

Key Findings :

  • Ester Group Flexibility : Methyl esters (as in the title compound) generally exhibit higher metabolic stability than ethyl esters, which may be advantageous in drug design.
  • Heterocyclic Diversity : Compounds like I-6230 incorporate pyridazine or isoxazole rings, expanding pharmacological scope but diverging from pyrazole-specific mechanisms .

Urea and Sulfonyl Derivatives

Pyrazole-based ureas and sulfonates highlight functional group versatility:

Compound Name Molecular Formula Functional Group Key Properties
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) C₁₃H₁₆N₄O₃ Urea Kinase inhibition; anticancer leads
4-Aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole Varies Sulfonyl Antimicrobial and anti-inflammatory agents

Key Findings :

  • Functional Group Impact : Urea and sulfonyl groups introduce hydrogen-bonding capabilities, enhancing target binding compared to ester-based compounds like the title molecule. However, esters offer simpler synthetic routes and better bioavailability .

Biological Activity

Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative with significant potential in various biological applications. This compound, identified by its CAS number 1175275-82-7, has garnered attention due to its unique structural properties and biological activities.

PropertyValue
Molecular FormulaC7H9IN2O2
Molecular Weight280.06 g/mol
CAS Number1175275-82-7
Synonyms3-(4-iodopyrazol-1-yl)-propionic acid methyl ester

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Recent studies suggest that compounds containing the pyrazole moiety can act as modulators of various receptors, including glutamate receptors. For instance, similar pyrazole derivatives have been identified as negative allosteric modulators of mGluR5, which is implicated in neurological conditions such as Parkinson's disease and schizophrenia .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. The presence of the iodine atom in this compound enhances its biological activity, potentially increasing its efficacy against bacterial strains. A comparative study demonstrated that related compounds showed significant inhibition against various pathogens, suggesting a promising role for this compound in antimicrobial therapy.

Study on Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial properties of several pyrazole derivatives, this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined through broth dilution methods, yielding results comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Methyl 3-(4-methylpyrazolyl)propanoate64Escherichia coli

Neuropharmacological Studies

In neuropharmacological assessments, compounds structurally similar to this compound were evaluated for their effects on neurotransmitter systems. These studies highlighted the compound's potential to modulate glutamatergic signaling pathways, which are crucial in the pathophysiology of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often prepared by cyclocondensation of hydrazines with β-keto esters, followed by iodination at the 4-position using iodine monochloride (ICl) in a polar aprotic solvent like DMF . Optimization involves controlling temperature (60–80°C) and stoichiometric ratios to minimize byproducts. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For instance, the methyl ester group typically resonates at δ 3.6–3.8 ppm, while pyrazole protons appear as distinct singlets .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z for C8_8H11_{11}IN2_2O2_2: ~318.04) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation of the iodo substituent and hydrolysis of the ester group. Stability studies using periodic HPLC analysis show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazole derivatives?

  • Methodology :

  • Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects. For example, antibacterial activity in pyrazoles may plateau due to solubility limits .
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid metabolic degradation .
  • Structural Analog Comparison : Synthesize analogs (e.g., chloro- or trifluoromethyl-substituted pyrazoles) to isolate the role of the iodo group in activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify reactive sites. For instance, the iodine atom’s polarizability may enhance binding to hydrophobic enzyme pockets .
  • Crystallographic Studies : Single-crystal X-ray diffraction (as in and ) reveals bond angles and conformations critical for target interactions.
  • Bioisosteric Replacement : Substitute iodine with bioisosteres (e.g., bromine or CF3_3) to evaluate potency changes while maintaining steric bulk .

Q. How can researchers address challenges in detecting low-concentration degradation products?

  • Methodology :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to trace hydrolyzed products (e.g., propanoic acid derivatives) with detection limits <0.1 ng/mL .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated degradation pathways .

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